

Application Notes and Protocols: Labeling of Cvrartr Peptide for Molecular Imaging

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Compound of Interest		
Compound Name:	Cvrartr	
Cat. No.:	B15613339	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols for the site-specific labeling of the **Cvrartr** peptide for two distinct imaging modalities: fluorescence imaging and positron emission tomography (PET). The presence of an N-terminal cysteine residue allows for a reliable conjugation strategy via thiol-maleimide chemistry. The following sections detail the necessary materials, step-by-step experimental procedures, and expected data for the successful conjugation of a fluorescent dye and a PET chelator to the **Cvrartr** peptide.

Part 1: Fluorescent Labeling of Cvrartr with a Maleimide-Activated Dye

This protocol describes the conjugation of a maleimide-activated fluorescent dye to the thiol group of the N-terminal cysteine in the **Cvrartr** peptide.

Experimental Protocol: Fluorescent Labeling

- 1. Materials and Equipment:
- Peptide: **Cvrartr** peptide (synthesized with >95% purity)
- Dye: Maleimide-activated fluorescent dye (e.g., Cyanine5.5-maleimide)
- Reagents:



- Tris(2-carboxyethyl)phosphine (TCEP)
- Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, degassed
- Quenching Reagent: L-cysteine or β-mercaptoethanol
- Solvents: Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO), HPLCgrade water, and Acetonitrile (ACN) with 0.1% Trifluoroacetic acid (TFA)
- Equipment:
 - High-Performance Liquid Chromatography (HPLC) system with a C18 column
 - Mass Spectrometer (e.g., MALDI-TOF or ESI-MS)
 - Lyophilizer
 - pH meter
 - Nitrogen gas source
 - Standard laboratory glassware and consumables
- 2. Peptide and Dye Preparation:
- · Peptide Reduction:
 - Dissolve the Cvrartr peptide in the conjugation buffer to a final concentration of 1-5 mg/mL.
 - Add a 10-fold molar excess of TCEP to the peptide solution to ensure the cysteine thiol group is fully reduced.
 - Incubate at room temperature for 30 minutes.
- Dye Preparation:
 - Immediately before use, dissolve the maleimide-activated dye in a minimal amount of anhydrous DMF or DMSO to create a 10 mg/mL stock solution.



3. Conjugation Reaction:

- Add a 1.2 to 1.5-fold molar excess of the dissolved dye to the reduced peptide solution.
- Gently mix and allow the reaction to proceed for 2-4 hours at room temperature, protected from light.
- Monitor the reaction progress by taking small aliquots and analyzing them via HPLC.
- 4. Quenching and Purification:
- To quench any unreacted maleimide dye, add a 5-fold molar excess of L-cysteine. Incubate for 20 minutes.
- Purify the labeled peptide from unreacted dye and other reagents using reverse-phase HPLC with a C18 column. Use a gradient of water (with 0.1% TFA) and acetonitrile (with 0.1% TFA).
- · Collect the fractions corresponding to the labeled peptide peak.
- Confirm the identity of the product by mass spectrometry.
- Lyophilize the purified, labeled peptide and store it at -20°C or -80°C, protected from light.

Data Presentation: Fluorescent Labeling

Table 1: Reagent Quantities for Fluorescent Labeling

Reagent	Molar Excess (relative to peptide)	Typical Concentration
Cvrartr Peptide	1.0	1-5 mg/mL
TCEP	10	20-fold molar excess
Maleimide-activated Dye	1.2 - 1.5	10 mg/mL stock
L-cysteine (Quenching)	5.0	10 mg/mL stock



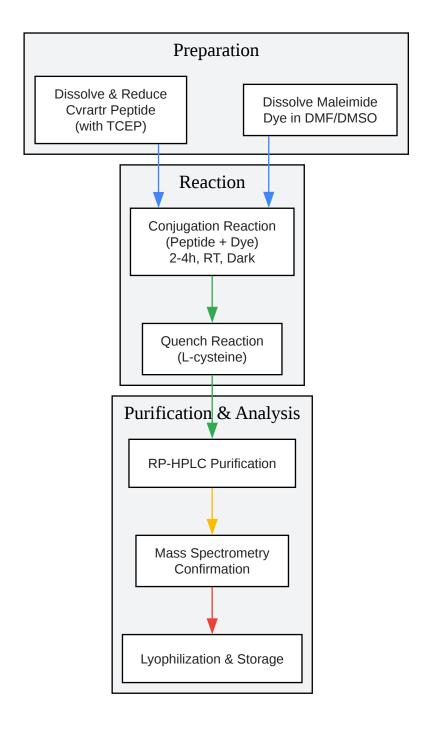
Table 2: Expected Mass Spectrometry Results

Analyte	Theoretical Mass (Da)*	Expected Mass (Da)
Unlabeled Cvrartr	~703.8	Measured mass corresponding to the peptide
Labeled Cvrartr	~1400 - 1600	Measured mass = (Peptide Mass + Dye Mass)

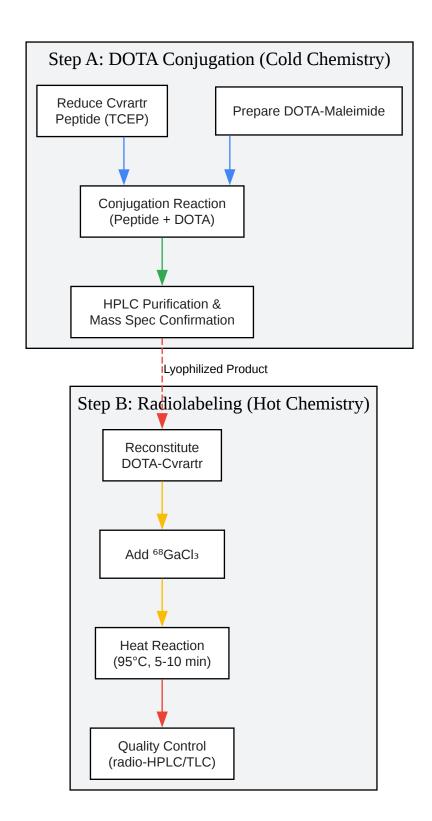
^{*}Note: Theoretical mass is an approximation. The exact mass of the dye will vary based on the specific fluorophore used.

Visualization: Fluorescent Labeling Workflow

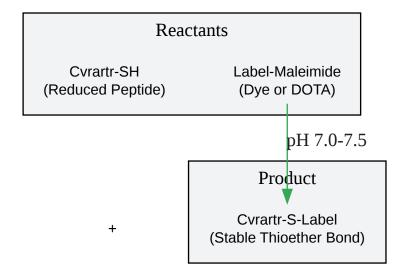












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